molecular formula C14H9Cl2NO B195509 1-(2,6-Dichlorophenyl)-2-indolinone CAS No. 15362-40-0

1-(2,6-Dichlorophenyl)-2-indolinone

Cat. No.: B195509
CAS No.: 15362-40-0
M. Wt: 278.1 g/mol
InChI Key: JCICIFOYVSPMHG-UHFFFAOYSA-N
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Description

Diclofenac amide is a derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Diclofenac amide is primarily known for its anti-inflammatory, analgesic, and antipyretic properties. It is often used as a prodrug to reduce the gastrointestinal side effects associated with diclofenac .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diclofenac amide typically involves the amidation of diclofenac. One common method includes the reaction of diclofenac with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of diclofenac amide follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods have been developed to improve efficiency and reduce waste. These methods involve the use of automated systems to control reaction conditions precisely, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Diclofenac amide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diclofenac amide has several scientific research applications:

Mechanism of Action

Diclofenac amide exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The amide form is hydrolyzed in vivo to release the active diclofenac, which then exerts its pharmacological effects .

Comparison with Similar Compounds

    Diclofenac: The parent compound, widely used as an NSAID.

    Ibuprofen: Another common NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: An NSAID with a longer half-life compared to diclofenac.

    Ketoprofen: An NSAID with potent anti-inflammatory effects

Uniqueness of Diclofenac Amide: Diclofenac amide is unique due to its prodrug nature, which allows it to reduce the gastrointestinal side effects commonly associated with diclofenac. This makes it a valuable alternative for patients who require long-term NSAID therapy but are at risk of gastrointestinal complications .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCICIFOYVSPMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046979
Record name 1-(2,6-Dichlorophenyl)-2-indolinone
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Molecular Weight

278.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15362-40-0
Record name 1-(2,6-Dichlorophenyl)indolin-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dichlorophenyl)indolin-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,6-Dichlorophenyl)-2-indolinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one
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Record name 1-(2,6-DICHLOROPHENYL)INDOLIN-2-ONE
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Synthesis routes and methods I

Procedure details

To a stirred solution of [2-(2,6-Dichloro-phenylamino)-phenyl]-acetic acid] 2 (4.0 g, 0.01 mol, 1 eq) and N-BOC-Ethanolamine (2.39 g, 0.01 mol) in DCM (70 mL) was added DMAP (0.16 g, 0.001 mol) at rt. To this mixture was added DCC (5.5 g, 0.02 mol) in DCM (30 mL) drop-wise at 0-5° C. and resulting mixture was stirred at room temperature for 1 h. Reaction was monitored by TLC. After completion, reaction mixture was filtered and the solvent was removed under reduced pressure. Residue was dissolved in water (100 mL) and extracted with DCM (2×50 mL). Combined organic layer was dried over anhydrous Na2SO4 and evaporated under reduced pressure to obtained crude compound which was washed with hexane (2×20 mL), dried to get 6.0 g crude of Compound 4 and cyclized compound 1 as an off white solid. This mixture was used in the next step without any further purification: Mass: 439.3 (M++H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0.16 g
Type
catalyst
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-Hydroxysuccinimide (0.76 mmol) and DCC (0.76 mmol) are added to a solution of the corresponding diclofenac acid derivative (0.506 mmol) dissolved in 10 ml of dichloromethane. The mixture is stirred for 1 hour and monitored by TLC (EtOAc:He, 1:1). When completion of the reaction is detected, the mixture is filtered and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to afford the pure diclofenac amide derivative.
Quantity
0.76 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.76 mmol
Type
reactant
Reaction Step One
Quantity
0.506 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1.5 g sodium-[2-(2,6-dichloro-phenylamino)-phenyl]-acetate are dissolved in 6 ml of water, combined with 5.2 ml 1 N hydrochloric acid and the precipitated solid is suction filtered after stirring for 10 minutes. After drying in vacuo the solid is taken up in 6 ml of tetrahydrofuran, combined with 990 μl triethylamine and 1.17 g N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide-hydrochloride and stirred for 3 hours. Then it is divided between water and ethyl acetate, the aqueous phase is extracted twice with ethyl acetate and the combined organic phases are dried on magnesium sulphate. The solvents are eliminated in vacuo and the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 70:30 to 20:80).
Name
sodium [2-(2,6-dichloro-phenylamino)-phenyl]-acetate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What is the role of 1-(2,6-Dichlorophenyl)-2-indolinone in the synthesis of diclofenac epolamine?

A1: this compound, also known as diclofenac acid, serves as the key starting material in the synthesis of diclofenac epolamine []. The process involves reacting this compound with a strong base like sodium hydroxide or potassium hydroxide to form a diclofenac salt. This salt is then subjected to a series of reactions including acidification, anhydrification, and finally, reaction with 1-(2-hydroxyethyl)-pyrrolidine (epolamine) to yield the final product, diclofenac epolamine [].

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